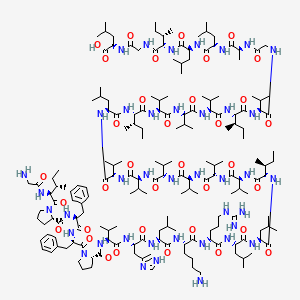![molecular formula C8H12IN3O4S B13813948 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid is a compound that features a guanidine group attached to a phenyl ring, which is further iodinated with the radioactive isotope iodine-131. This compound is often used in radiopharmaceutical applications due to its radioactive properties, making it valuable in diagnostic and therapeutic procedures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid typically involves the iodination of a phenylmethylguanidine precursor with iodine-131. The reaction conditions must be carefully controlled to ensure the correct incorporation of the radioactive iodine isotope. The process often involves the use of oxidizing agents to facilitate the iodination reaction.
Industrial Production Methods
Industrial production of this compound requires stringent safety protocols due to the radioactive nature of iodine-131. The production process involves the synthesis of the non-radioactive precursor, followed by the introduction of iodine-131 in a controlled environment. The final product is then purified and formulated for use in medical applications.
化学反应分析
Types of Reactions
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed to modify the iodine-131 isotope or other functional groups within the molecule.
Substitution: The guanidine group or the iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Used for iodination and oxidation reactions.
Reducing Agents: Employed in reduction reactions to alter the oxidation state of the compound.
Substitution Reagents: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iodinated phenyl derivatives, while substitution reactions can yield a variety of guanidine derivatives.
科学研究应用
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid has several scientific research applications:
Chemistry: Used as a radiolabeling agent in various chemical reactions to track molecular transformations.
Biology: Employed in biological studies to trace the movement and interaction of molecules within biological systems.
Medicine: Utilized in diagnostic imaging and therapeutic treatments for conditions such as neuroblastoma and pheochromocytoma. The radioactive iodine-131 allows for precise imaging and targeted radiotherapy.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid involves the radioactive decay of iodine-131, which emits beta particles and gamma rays. These emissions can be detected using imaging equipment, allowing for the visualization of biological processes. The compound targets specific molecular pathways, such as those involved in neuroblastoma and pheochromocytoma, enabling targeted diagnostic and therapeutic interventions.
相似化合物的比较
Similar Compounds
Metaiodobenzylguanidine (MIBG): Another radiopharmaceutical that uses iodine-131 for diagnostic and therapeutic purposes.
Iodine-123 labeled compounds: Used for similar applications but with different radioactive properties.
Uniqueness
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid is unique due to its specific structure and the incorporation of iodine-131, which provides distinct radioactive properties. This makes it particularly useful for targeted imaging and therapy in medical applications, offering advantages over other radiopharmaceuticals in terms of specificity and effectiveness.
属性
分子式 |
C8H12IN3O4S |
|---|---|
分子量 |
377.17 g/mol |
IUPAC 名称 |
2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9+4; |
InChI 键 |
NMHJRGCKGFRFAQ-ZKFIMABGSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[131I])CN=C(N)N.OS(=O)(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
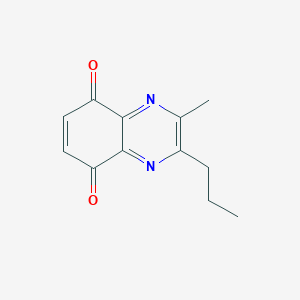
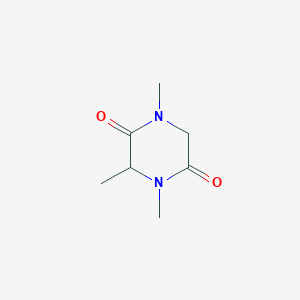
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
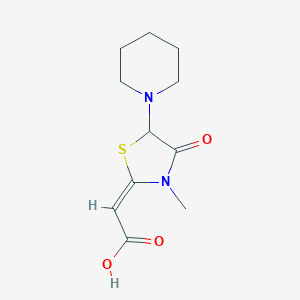
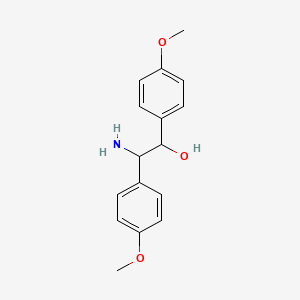
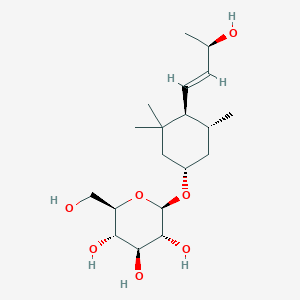
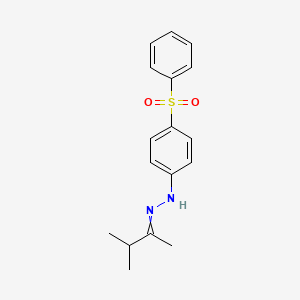
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)

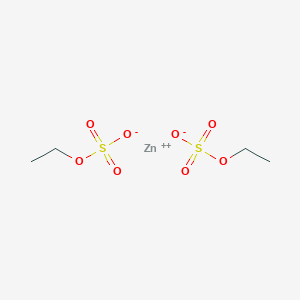
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
